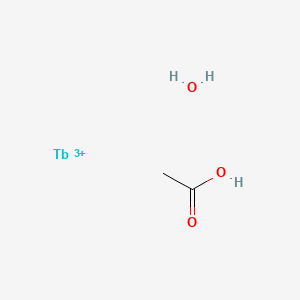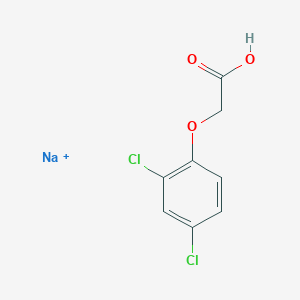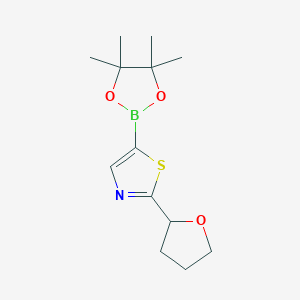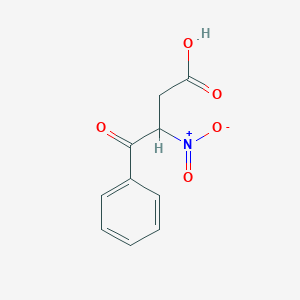
3-Nitro-4-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-gamma-oxo-benzenebutanoic acid is an organic compound with the molecular formula C10H9NO5 It is characterized by the presence of a nitro group (-NO2) and a keto group (-C=O) attached to a benzenebutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitro-gamma-oxo-benzenebutanoic acid can be synthesized through several synthetic routes. One common method involves the reaction of acrylic acid methyl ester with 4-Morpholineacetonitrile, α-(3-nitrophenyl)- . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-Nitro-gamma-oxo-benzenebutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-gamma-oxo-benzenebutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents.
Substitution: The compound can undergo substitution reactions where the nitro or keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce a more highly oxidized compound.
Scientific Research Applications
3-Nitro-gamma-oxo-benzenebutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-gamma-oxo-benzenebutanoic acid involves its interaction with specific molecular targets and pathways. The nitro group and keto group play crucial roles in its reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the gamma-oxo group.
4-Nitrobenzaldehyde: Contains a nitro group and an aldehyde group instead of a keto group.
3-Nitroacetophenone: Contains a nitro group and a keto group but has a different backbone structure.
Uniqueness
3-Nitro-gamma-oxo-benzenebutanoic acid is unique due to the presence of both a nitro group and a gamma-oxo group on a benzenebutanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-nitro-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H9NO5/c12-9(13)6-8(11(15)16)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |
InChI Key |
MRFFNCZZAPDDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


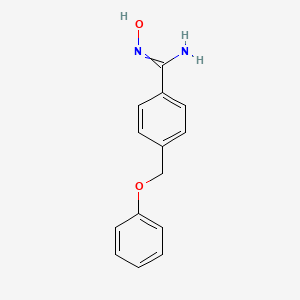
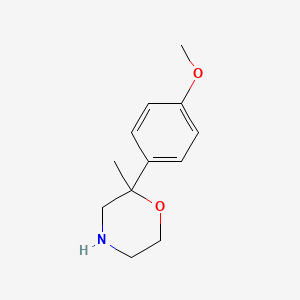
![1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
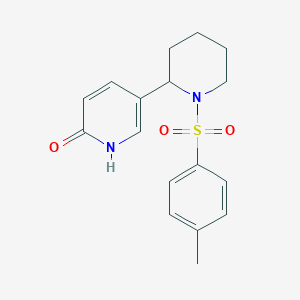
![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)

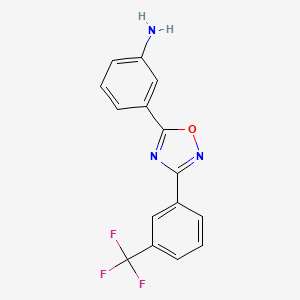
![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)

